molecular formula C7H8N2O5 B2607884 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 679436-55-6

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2607884
CAS RN: 679436-55-6
M. Wt: 200.15
InChI Key: ZYCGTVOODHZVAB-UHFFFAOYSA-N
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Description

The compound “5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The carboxymethoxy and carboxylic acid functional groups suggest that this compound may have acidic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, the carboxymethoxy group (-CO2CH3) would be attached to one of the carbon atoms in the ring, and a carboxylic acid group (-COOH) would be attached to another carbon atom in the ring .


Chemical Reactions Analysis

As a pyrazole derivative with carboxylic acid groups, this compound could potentially undergo a variety of chemical reactions. These could include reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid groups would likely make this compound acidic. It may also have polar characteristics due to the presence of the oxygen and nitrogen atoms .

Scientific Research Applications

Coordination Complexes and Crystal Structures

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been explored for their potential in forming coordination complexes with various metals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with Cu(II), Co(II), and Zn(II), obtaining single crystals in certain conditions. Their research revealed interesting 2D hydrogen-bonded networks in these complexes, which could have implications in materials science and crystal engineering (Radi et al., 2015).

Structural Diversity in Metal Coordination Polymers

Further research into the structural diversity of metal coordination polymers was conducted by Cheng et al. (2017), who used isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, related to the original compound, to assemble with Zn(II) and Cd(II) ions. This study resulted in a range of coordination polymers with varied structures, including chiral and achiral forms, highlighting the compound's versatility in creating diverse molecular architectures (Cheng et al., 2017).

Selective Induced Polarization and Electron Transfer

In a study on selective induced polarization through electron transfer, Tewari et al. (2014) synthesized pyrazole ester derivatives, closely related to the 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid. They demonstrated these compounds' ability to selectively bind and stabilize acetone molecules, providing insights into molecular interactions and potential applications in chemical sensing or molecular recognition (Tewari et al., 2014).

Luminescence Properties in Metal Complexes

The luminescence properties of metal complexes formed with derivatives of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid have been investigated by Su et al. (2014). They synthesized new ligands and their complexes with Zn, Cu, and Cd, exhibiting dual-emissive luminescence. Such properties could be significant in developing new luminescent materials (Su et al., 2014).

Antifungal Activity and Structure-Activity Relationships

Du et al. (2015) researched the antifungal activity of a series of 1H-pyrazole-4-carboxylic acid amides, revealing moderate to excellent activities against various phytopathogenic fungi. This work underscores the potential pharmaceutical applications of such compounds in combating fungal infections (Du et al., 2015).

Future Directions

The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-9-5(14-3-6(10)11)2-4(8-9)7(12)13/h2H,3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGTVOODHZVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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